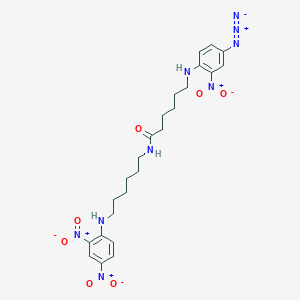
Photo-dnp
Cat. No. B046947
Key on ui cas rn:
120551-21-5
M. Wt: 557.6 g/mol
InChI Key: AKQYBONEMKGWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04898951
Procedure details


Crude N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine (300 mg, approx. 1 mmol) was dissolved with stirring at room temp. in 70% pyridine-water (5 ml). A solution of 1-fluoro-2,4-dinitrobenzene (110 mg, 1 mmol) in 70% pyridine water (5 ml) was added in one portion with stirring. An orange red precipitate began to form at once and the reaction mix was stirred at room temp. overnight. The mixture was then concentrated on a rotary evaporator to an oil which was dissolved in CH2Cl2 (20 ml), washed with 1M NaOH (20 ml), dried over Na2SO4 and again concentrated on a rotary evaporator to give an oily solid. Last traces of solvent were removed by evacuation with an oil pump at room temp. to give photo-DNP as an orange-red powder. Yield was 294 mg. M.p. 90°-95° C. TLC on alumina with dichloroethane was solvent showed the product to be a single spot with Rf 0.6; under these conditions, the starting amine remained at the origin.
Name
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
Quantity
300 mg
Type
reactant
Reaction Step One


Name
pyridine water
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
NCCCN(C)[CH2:6][CH2:7][CH2:8][NH:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]=[N+:17]=[N-:18])=[CH:12][C:11]=1[N+:19]([O-:21])=[O:20].F[C:24]1[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][C:25]=1[N+:33]([O-:35])=[O:34].[N:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1.[OH2:42]>>[CH:14]1[C:13]([N:16]=[N+:17]=[N-:18])=[CH:12][C:11]([N+:19]([O-:21])=[O:20])=[C:10]([NH:9][CH2:8][CH2:7][CH2:6][CH2:6][CH2:7][C:8]([NH:9][CH2:10][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][NH:36][C:24]2[CH:29]=[CH:28][C:27]([N+:30]([O-:32])=[O:31])=[CH:26][C:25]=2[N+:33]([O-:35])=[O:34])=[O:42])[CH:15]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
N-(3-aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propane diamine
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
NCCCN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
110 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
pyridine water
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.N1=CC=CC=C1
|
Step Three
|
Name
|
pyridine water
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1.O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form at once and the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred at room temp. overnight
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated on a rotary evaporator to an oil which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in CH2Cl2 (20 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1M NaOH (20 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
again concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Last traces of solvent were removed by evacuation with an oil pump at room temp.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

